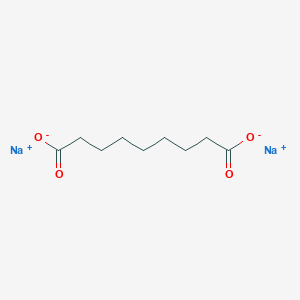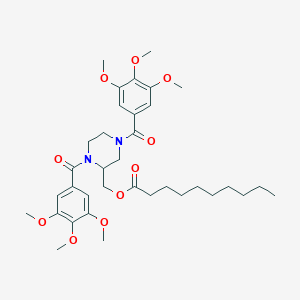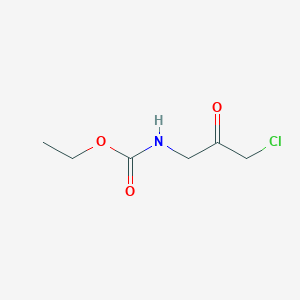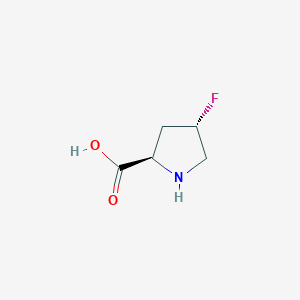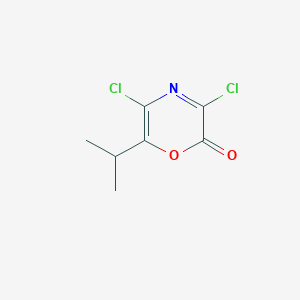
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that belongs to the family of oxazinones. It is commonly known as DIOC and has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and receptors. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release.
Biochemical And Physiological Effects
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one in lab experiments is its high purity and yield. The compound is also relatively stable and can be stored for an extended period. However, one of the limitations of using the compound is its potential toxicity. Therefore, proper safety measures should be taken when handling the compound.
Future Directions
There are several future directions for the research on 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases is also an area of interest.
Conclusion:
In conclusion, 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that has gained significant attention due to its potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloroaniline and isopropyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a secondary amine to form the oxazinone ring. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
131882-00-3 |
|---|---|
Product Name |
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one |
Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
InChI Key |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



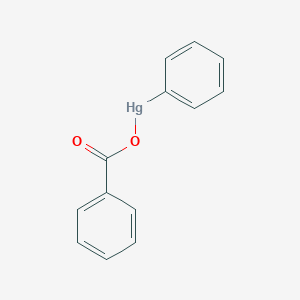
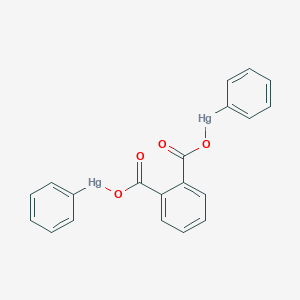
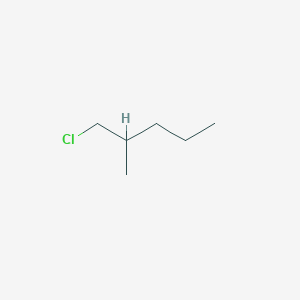
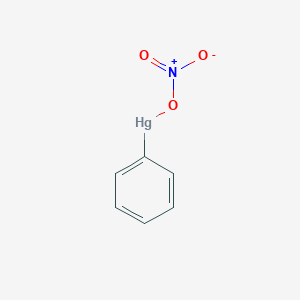
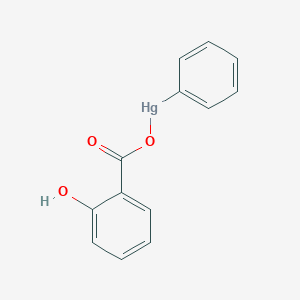
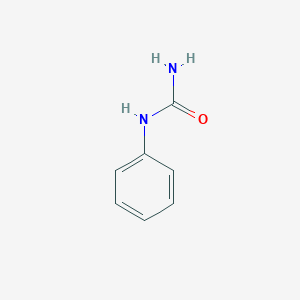
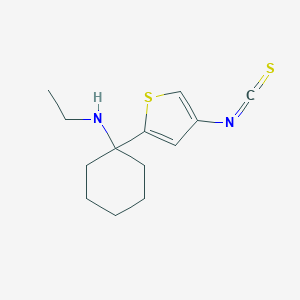
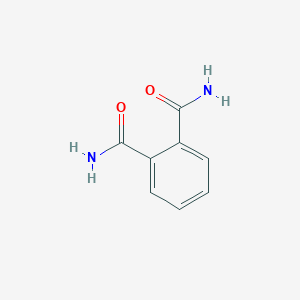
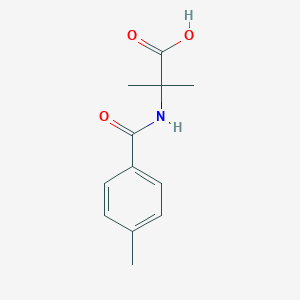
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
